3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid typically involves the following steps:
Formation of the Ethoxy-phenyl Intermediate: The initial step involves the reaction of phenol with ethyl bromide in the presence of a base to form the ethoxy-phenyl intermediate.
Etherification: The ethoxy-phenyl intermediate is then reacted with 2-phenoxyethanol under acidic conditions to form the 2-phenoxy-ethoxy-phenyl intermediate.
Acrylic Acid Addition: The final step involves the addition of acrylic acid to the 2-phenoxy-ethoxy-phenyl intermediate under basic conditions to form 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid: This compound has a similar structure but with an additional ethoxy group on the phenyl ring.
3-[3-Ethoxy-4-(2-methoxy-ethoxy)-phenyl]-acrylic acid: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is unique due to its specific combination of ethoxy and phenoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H20O5 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21) |
InChI Key |
SFOZXAJMWIBUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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